

Application Notes and Protocols for C6 NBD Phytoceramide in Fluorescence Microscopy

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Compound of Interest		
Compound Name:	C6 NBD Phytoceramide	
Cat. No.:	B15142207	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the use of **C6 NBD Phytoceramide**, a fluorescent analog of phytoceramide, in fluorescence microscopy. This reagent is a valuable tool for investigating the trafficking, metabolism, and localization of phytoceramides within living and fixed cells, with particular applications in sphingolipid research and drug development.

Introduction to C6 NBD Phytoceramide

C6 NBD Phytoceramide is a fluorescently labeled short-chain phytoceramide. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the amino group of the sphingoid base via a six-carbon (C6) acyl chain. This fluorescent analog mimics natural ceramides and is processed by cellular enzymes, making it an excellent tracer for studying sphingolipid metabolism and transport pathways. A key application is its use in visualizing the Golgi apparatus, a central organelle in sphingolipid synthesis and sorting. C6 NBD Phytoceramide is recognized by mammalian glucosylceramide synthase (GCS), allowing for the investigation of downstream metabolic pathways.

Quantitative Data

The photophysical properties of **C6 NBD Phytoceramide** are crucial for designing and interpreting fluorescence microscopy experiments. Below is a summary of its key spectral and physical characteristics.



Property	Value	Notes
Excitation Maximum (λex)	~466 - 489 nm[1]	Optimal excitation is achieved with a 488 nm laser line.
Emission Maximum (λem)	~525 - 539 nm[1][2]	Emits in the green region of the visible spectrum.
Recommended Filter Set	Standard FITC filter set	
Molar Extinction Coefficient (ε)	~22,000 cm ⁻¹ M ⁻¹	Value is for the structurally similar NBD-PE and serves as a close approximation. The exact value for C6 NBD Phytoceramide may vary.
Quantum Yield (Φ)	0.1 - 0.3	The quantum yield of NBD is highly sensitive to the local environment. It is weakly fluorescent in aqueous solutions and becomes brighter in hydrophobic environments like cellular membranes.
Molecular Weight	593.76 g/mol [1]	
Solubility	Soluble in DMSO and Methanol	Prepare stock solutions in these solvents.

Experimental Protocols

Detailed methodologies for live-cell and fixed-cell imaging using **C6 NBD Phytoceramide** are provided below.

Live-Cell Imaging Protocol

This protocol is designed for visualizing the dynamics of **C6 NBD Phytoceramide** in living cells, particularly its transport to and localization within the Golgi apparatus.



Materials:

- C6 NBD Phytoceramide
- Dimethyl sulfoxide (DMSO), high purity
- Bovine Serum Albumin (BSA), fatty acid-free
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
- Cells cultured on glass-bottom dishes or coverslips
- Hoechst 33342 (optional, for nuclear counterstaining)

Procedure:

- Preparation of C6 NBD Phytoceramide-BSA Complex (500 μM stock):
 - Dissolve C6 NBD Phytoceramide in DMSO to make a 10 mM stock solution.
 - In a separate tube, prepare a 5% (w/v) solution of fatty acid-free BSA in HBSS.
 - Slowly add the 10 mM C6 NBD Phytoceramide stock solution to the BSA solution while vortexing to achieve a final concentration of 500 μM. This complexation with BSA enhances the solubility and delivery of the lipid probe to the cells.
 - Store the complexed stock solution in aliquots at -20°C, protected from light.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).
- Staining:
 - \circ Dilute the 500 μM **C6 NBD Phytoceramide**-BSA complex stock solution in pre-warmed imaging medium to a final working concentration of 2-5 μM.
 - Remove the culture medium from the cells and wash once with pre-warmed HBSS.



- Add the C6 NBD Phytoceramide working solution to the cells.
- Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
- \circ (Optional) For nuclear counterstaining, Hoechst 33342 can be added to the working solution at a final concentration of 1 μ g/mL.
- · Imaging:
 - After incubation, wash the cells two to three times with pre-warmed HBSS to remove excess probe.
 - Add fresh, pre-warmed imaging medium to the cells.
 - Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: 470/40 nm, Emission: 525/50 nm). A 488 nm laser line is ideal for excitation.

Fixed-Cell Imaging Protocol

This protocol is suitable for high-resolution imaging of **C6 NBD Phytoceramide** localization in fixed cells.

Materials:

- C6 NBD Phytoceramide
- DMSO
- BSA, fatty acid-free
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA), 4% in PBS
- Cells cultured on coverslips
- · Mounting medium



Procedure:

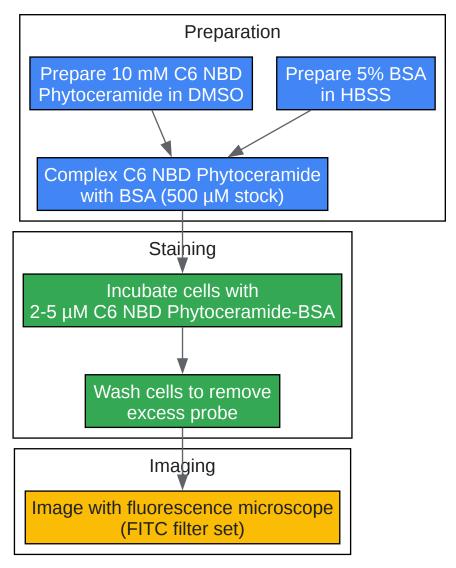
- Cell Fixation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Prepare a 2-5 μM working solution of C6 NBD Phytoceramide-BSA complex in PBS as described in the live-cell protocol.
 - Incubate the fixed cells with the working solution for 30-60 minutes at room temperature,
 protected from light.
- Washing and Mounting:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
 - Briefly rinse the coverslips with deionized water.
 - Mount the coverslips onto glass slides using an appropriate mounting medium.
- · Imaging:
 - Image the cells using a fluorescence microscope with a standard FITC filter set.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for using **C6 NBD Phytoceramide** and its subsequent metabolic pathway.



Experimental Workflow for C6 NBD Phytoceramide Staining



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Caption: Workflow for cell staining with **C6 NBD Phytoceramide**.



Metabolic Pathway of C6 NBD Phytoceramide C6 NBD Phytoceramide Transport Golgi Apparatus Glucosylceramide Sphingomyelin Synthase (GCS) Synthase (SMS) C6 NBD C6 NBD Recycling Sphingomyelin Glucosylceramide Trafficking/Trafficking Plasma Membrane Endocytosis Endosomes Degradation Lysosomes

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